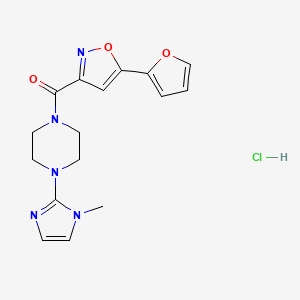

(5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

The compound “(5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a heterocyclic hydrochloride salt featuring a fused isoxazole-furan moiety linked to a piperazine-imidazole scaffold. The hydrochloride salt enhances solubility, a common strategy to improve pharmacokinetics .

Key structural attributes include:

- Piperazine-imidazole core: Facilitates hydrogen bonding and metal coordination, often critical for receptor binding.

- Hydrochloride counterion: Improves aqueous solubility and bioavailability.

Properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3.ClH/c1-19-5-4-17-16(19)21-8-6-20(7-9-21)15(22)12-11-14(24-18-12)13-3-2-10-23-13;/h2-5,10-11H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDRCGSDDMVUIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds containing theimidazole moiety have a broad range of biological properties and can bind with high affinity to multiple receptors. Similarly, isoxazole derivatives have been found to exhibit diverse biological activities.

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a range of activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Biochemical Pathways

It is known that compounds containing the imidazole moiety can influence a variety of biochemical pathways due to their broad spectrum of biological activities.

Biological Activity

The compound (5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, relevant case studies, and research findings.

Structural Overview

This compound features:

- Isoxazole and Furan Rings : Known for anti-inflammatory and antimicrobial properties.

- Piperazine and Imidazole Moieties : Associated with various pharmacological effects, including anticancer activity.

Predicted Biological Activities

Based on its structural components, the compound may exhibit several biological activities:

- Antimicrobial Activity : The presence of the isoxazole and furan rings suggests potential antibacterial effects, similar to those observed in sulfonamide antibiotics.

- Anticancer Potential : Computational studies indicate that the compound could interact with enzymes and receptors involved in cell signaling pathways, potentially leading to anticancer effects.

- Anti-inflammatory Properties : The furan moiety is often linked to anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of compounds with similar structures:

- Isoxazole Derivatives : A review highlighted that isoxazole derivatives have shown significant anticancer activity against various cell lines, with some compounds exhibiting IC50 values below 5 µM . For instance, certain derivatives inhibited tubulin polymerization, a critical process in cancer cell proliferation.

- Imidazole Compounds : Research has shown that imidazole derivatives can inhibit cancer cell growth effectively. One study reported IC50 values ranging from 0.29 to 1.48 µM against different cancer cell lines, demonstrating the potential of imidazole-containing compounds as anticancer agents .

Interaction Studies

Molecular docking simulations are essential for predicting how this compound interacts with biological macromolecules. These studies can reveal binding affinities to target proteins, providing insights into the mechanism of action.

Table of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Isoxazole, Furan, Piperazine, Imidazole | Antimicrobial, Anticancer |

| Sulfanilamide | Sulfonamide group | Antibacterial |

| Furosemide | Furan ring | Diuretic |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone Hydrochloride

This compound (CAS 1323490-64-7) shares the piperazine-imidazole core and hydrochloride salt but replaces the isoxazole-furan group with a 4-methoxyphenyl moiety .

Structural and Physicochemical Differences

| Property | Target Compound | Analog (CAS 1323490-64-7) |

|---|---|---|

| Molecular Formula | Not provided* | C₁₇H₂₃ClN₄O₂ |

| Molecular Weight | Not provided* | 350.8 g/mol |

| Key Substituents | Isoxazole-furan | 4-Methoxyphenyl |

| Hydrogen Bond Acceptors | Likely higher (due to O, N atoms) | 5 (O, N atoms in methoxy, imidazole) |

| Planarity | Partially planar (furan-isoxazole) | Non-planar (methoxyphenyl) |

*Data inferred from structural similarity.

Implications :

- The isoxazole-furan group in the target compound may enhance π-π interactions with aromatic residues in biological targets compared to the methoxyphenyl group in the analog.

Hypothesized Activity :

- Antimicrobial : The imidazole core may disrupt microbial cell membranes or enzyme function.

- CNS Modulation : Piperazine derivatives often target serotonin or dopamine receptors, though substituents dictate specificity.

Chirality and Stereochemical Considerations

emphasizes that 3D molecular configuration critically impacts bioactivity.

Q & A

Q. What synthetic pathways are recommended for synthesizing this compound, and how can reaction parameters be optimized?

- Methodological Answer: Synthesis involves multi-step reactions, including condensation and cyclization. For analogous heterocyclic systems, refluxing under nitrogen with sodium metabisulfite in dry DMF (120°C, 18 hours) is effective . Key optimization strategies:

- Stoichiometry: Maintain a 1:1 molar ratio of core intermediates (e.g., diamine to aldehyde).

- Catalysts: Sodium metabisulfite enhances reaction efficiency by preventing oxidation.

- Purification: Recrystallization in ethanol or DMF improves purity .

- Monitoring: Use TLC with a toluene/ethyl acetoacetate/water (8.7:1.2:1.1) solvent system to track progress .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer:

- HPLC: Employ C18 reverse-phase columns with UV detection (λ = 254 nm) for purity assessment .

- FTIR: Analyze functional groups (e.g., carbonyl stretches near 1700 cm⁻¹ for the methanone moiety) .

- Single-Crystal XRD: Resolve ambiguities in stereochemistry, as demonstrated for isostructural triclinic systems .

- NMR: Use ¹H/¹³C NMR in DMSO-d₆ to verify proton environments (e.g., furan and imidazole peaks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer:

- Cross-Validation: Combine XRD (definitive bond-length/angle data) with NMR/FTIR to confirm planar vs. perpendicular substituent orientations .

- Reproducibility: Repeat synthesis under anhydrous conditions to rule out solvent/impurity artifacts.

- Advanced Spectrometry: High-resolution MS (HRMS) resolves molecular ion discrepancies caused by halogen isotopes or adducts .

Q. What experimental frameworks assess environmental stability and ecological risks?

- Methodological Answer: Adopt a tiered approach:

- Laboratory Studies:

- Hydrolysis/Photolysis: Test degradation under varying pH (4–9) and UV light (254 nm) to measure half-life .

- Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C).

- Field Studies:

- Bioaccumulation: Measure uptake in model organisms (e.g., Daphnia magna) over 28-day exposures .

- Biotic Transformation: Use soil microcosms to assess microbial degradation pathways.

Q. How to address low yields in multi-step synthesis, particularly during piperazine coupling?

- Methodological Answer:

- Stepwise Optimization:

- Coupling Reagents: Replace traditional bases (e.g., Ca(OH)₂) with HOBt/DCC for milder conditions .

- Solvent Effects: Switch from dioxane to DCM to reduce side reactions during benzoylation .

- Byproduct Mitigation: Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

Q. What strategies validate biological target interactions without commercial assay kits?

- Methodological Answer:

- In Silico Docking: Use AutoDock Vina to model binding affinities for imidazole-containing ligands to receptors (e.g., 5-HT₃) .

- Custom Assays: Develop fluorescence polarization assays using FITC-labeled analogs to measure competitive displacement .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across different solvent systems?

- Methodological Answer:

- Controlled Studies: Measure solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C and 37°C to identify temperature/pH dependencies .

- Hansen Parameters: Calculate solubility spheres using δD, δP, and δH values to predict miscibility gaps .

Key Research Findings from Evidence

- Synthesis Yield: Analogous compounds achieve ~75% purity post-recrystallization, with <2% impurities by HPLC .

- Environmental Persistence: Halogenated analogs show half-lives >60 days in aquatic systems, suggesting moderate bioaccumulation risk .

- Structural Flexibility: Piperazine and imidazole moieties adopt planar conformations, but fluorophenyl groups may rotate perpendicularly, impacting receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.